Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14F3NO2 and its molecular weight is 309.288. The purity is usually 95%.
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Scientific Research Applications
Analytical Method Development
Research has focused on developing sensitive and rapid quantification methods for synthetic cannabinoids, including compounds structurally related to Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. For instance, a validated method for the detection and quantification of JWH-018, a compound with a similar naphthalen-1-yl group, in human serum using liquid chromatography-tandem mass spectrometry (HPLC-ESI-MS-MS) was developed. This method achieved low limits of detection and quantification, demonstrating the compound's rapid clearance from serum after consumption (Teske et al., 2010).
Synthetic Cannabinoids Detection
Another study identified and quantitated two new naphthoylindole drugs-of-abuse in herbal products, using liquid chromatography-mass spectrometry, gas chromatography-mass spectrometry, and other analytical techniques. This research underscores the importance of advanced analytical methods in identifying synthetic cannabinoids in commercial products, which can be extended to compounds like this compound (Nakajima et al., 2012).
Pharmacological Research
Research into synthetic cannabinoids, including those with the naphthalen-1-yl motif, has also explored their pharmacological effects. For example, studies on JWH-018 have investigated its effects on sensorimotor functions in mice and its potential to induce tolerance and enhance responsiveness to serotonin receptor stimulation in rats. These studies contribute to the understanding of the pharmacological properties of synthetic cannabinoids, providing a framework for investigating the effects of related compounds (Ossato et al., 2015); (Elmore & Baumann, 2018).
Drug Metabolism and Toxicology
The metabolism and toxicological profiles of synthetic cannabinoids are critical areas of research. Studies have identified cytochrome P450 enzymes involved in the oxidative metabolism of JWH-018 and AM2201, revealing significant insights into the metabolic pathways and potential toxicological effects of these compounds. Such research is crucial for understanding the metabolism and potential health risks of structurally related compounds (Chimalakonda et al., 2012).
Mechanism of Action
Mode of Action
It has been observed that similar compounds can undergo photoisomerization, which triggers significant photomechanical motions in molecular crystals . This suggests that Naphthalen-1-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may interact with its targets in a similar manner.
Biochemical Pathways
The observed photoisomerization and photomechanical effects suggest that this compound may influence pathways related to light-responsive mechanisms .
Result of Action
Based on the observed photomechanical effects, it can be inferred that this compound may induce significant changes at the molecular level, which are then amplified into macroscopic mechanical motion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the observed photomechanical effects are triggered by UV irradiation , suggesting that light conditions may play a crucial role in the compound’s activity. Furthermore, the compound has been shown to exhibit photomechanical effects in water , indicating that the aqueous environment could also influence its action.
Properties
IUPAC Name |
naphthalen-1-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)10-22-12-8-20(9-12)15(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAPNKFCFCILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.